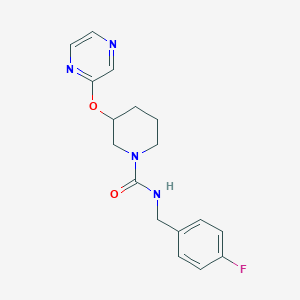
N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. The compound belongs to the class of piperidine carboxamides and has shown promising results in various laboratory experiments.
Applications De Recherche Scientifique
GyrB Inhibitors in Antituberculosis Therapy
One notable application involves its role in the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, a compound related to N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide, was identified as a promising candidate showing activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, indicating its potential as an antituberculosis agent without exhibiting cytotoxicity at relevant concentrations (Jeankumar et al., 2013).
Dopamine Receptor Ligand
Another research application is its utilization in the synthesis of potential dopamine D4 receptor ligands. Compounds containing the 4-fluorobenzyl moiety have been synthesized and evaluated for their in vitro receptor binding affinities, demonstrating their potential as neuroactive ligands (Yang Fang-wei, 2013).
Kinase Inhibitor for Cancer Therapy
In the realm of oncology, derivatives of N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide have been explored for their efficacy as kinase inhibitors. For instance, compounds structurally related to this chemical have shown selective inhibition of the Met kinase superfamily, demonstrating potential in tumor stasis in gastric carcinoma models and advancing into phase I clinical trials, highlighting their role in cancer therapy (Schroeder et al., 2009).
Cannabinoid Receptor Antagonists
Furthermore, this compound's framework has contributed to the development of cannabinoid receptor antagonists. The structural motif of the N-(4-fluorobenzyl) group has been crucial in designing potent and selective brain cannabinoid CB1 receptor antagonists, aiding in the understanding of cannabinoid receptor binding sites and potentially offering therapeutic avenues to mitigate the adverse effects of cannabinoids (Lan et al., 1999).
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-pyrazin-2-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c18-14-5-3-13(4-6-14)10-21-17(23)22-9-1-2-15(12-22)24-16-11-19-7-8-20-16/h3-8,11,15H,1-2,9-10,12H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBRMPNTYQUYPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)OC3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

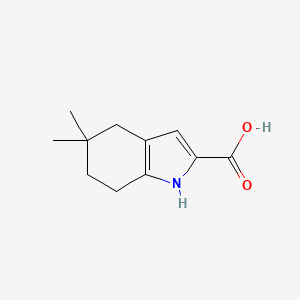
![Ethyl 5-(2-methylpropanoylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2401691.png)
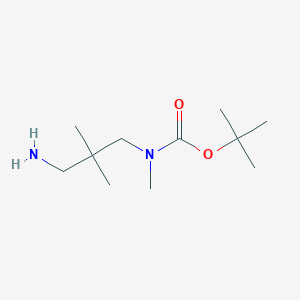
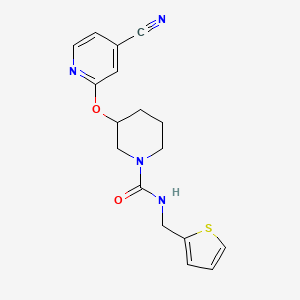
![N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2401695.png)
![Methyl 3-nitro-4-[4-(2-pyridinyl)piperazino]benzenecarboxylate](/img/structure/B2401699.png)
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2401700.png)
![3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2401702.png)
![6-Tert-butyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2401704.png)
![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide](/img/structure/B2401706.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2401708.png)
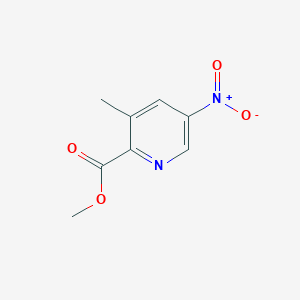
methanone](/img/structure/B2401711.png)